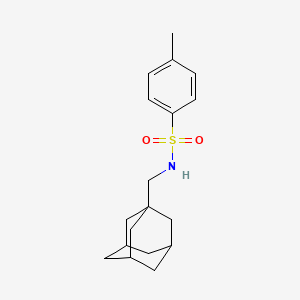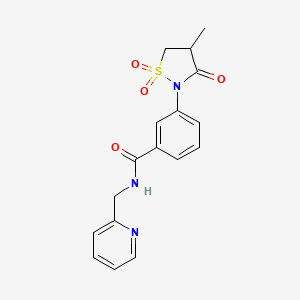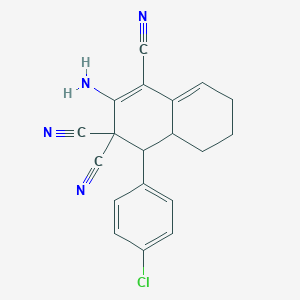
N-(1-adamantylmethyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantylmethyl)-4-methylbenzenesulfonamide, also known as Amsacrine, is a synthetic compound that belongs to the class of antineoplastic agents. It is a potent inhibitor of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Amsacrine has been extensively studied for its potential use in cancer treatment, and its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions will be discussed in
Mécanisme D'action
N-(1-adamantylmethyl)-4-methylbenzenesulfonamide exerts its antineoplastic activity by inhibiting the activity of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. N-(1-adamantylmethyl)-4-methylbenzenesulfonamide binds to the enzyme-DNA complex and prevents the enzyme from resealing the DNA strands, leading to the formation of DNA breaks and ultimately cell death. N-(1-adamantylmethyl)-4-methylbenzenesulfonamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(1-adamantylmethyl)-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and cause cell cycle arrest. N-(1-adamantylmethyl)-4-methylbenzenesulfonamide has also been shown to reduce the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. N-(1-adamantylmethyl)-4-methylbenzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-adamantylmethyl)-4-methylbenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its potency against a wide range of cancer cell lines, making it a valuable tool for studying cancer biology. N-(1-adamantylmethyl)-4-methylbenzenesulfonamide has also been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, N-(1-adamantylmethyl)-4-methylbenzenesulfonamide has several limitations, including its toxicity, which can limit its use in certain experiments. N-(1-adamantylmethyl)-4-methylbenzenesulfonamide is also known to be a substrate for P-glycoprotein, a drug efflux pump that can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of N-(1-adamantylmethyl)-4-methylbenzenesulfonamide. One direction is the development of novel analogs of N-(1-adamantylmethyl)-4-methylbenzenesulfonamide with improved potency and reduced toxicity. Another direction is the investigation of the mechanism of resistance to N-(1-adamantylmethyl)-4-methylbenzenesulfonamide, which can help identify new targets for cancer therapy. Additionally, the combination of N-(1-adamantylmethyl)-4-methylbenzenesulfonamide with other chemotherapeutic agents or targeted therapies may enhance its efficacy and reduce its toxicity. Finally, the development of biomarkers for predicting the response to N-(1-adamantylmethyl)-4-methylbenzenesulfonamide can help identify patients who are most likely to benefit from this therapy.
Conclusion
N-(1-adamantylmethyl)-4-methylbenzenesulfonamide is a synthetic compound that has been extensively studied for its potential use in cancer treatment. Its potent inhibition of DNA topoisomerase II has made it a valuable tool for studying cancer biology. N-(1-adamantylmethyl)-4-methylbenzenesulfonamide has several advantages and limitations for lab experiments, and its development of novel analogs and investigation of resistance mechanisms are future directions for its study.
Méthodes De Synthèse
The synthesis of N-(1-adamantylmethyl)-4-methylbenzenesulfonamide involves the condensation of 4-methylbenzenesulfonyl chloride with 1-adamantylmethylamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with potassium carbonate and methyl iodide to yield N-(1-adamantylmethyl)-4-methylbenzenesulfonamide. The synthesis of N-(1-adamantylmethyl)-4-methylbenzenesulfonamide has been optimized to improve its yield and purity, and various modifications have been made to the reaction conditions to enhance its efficiency.
Applications De Recherche Scientifique
N-(1-adamantylmethyl)-4-methylbenzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including leukemia, lymphoma, and solid tumors. N-(1-adamantylmethyl)-4-methylbenzenesulfonamide has been used alone or in combination with other chemotherapeutic agents to treat various types of cancer, and clinical trials have been conducted to evaluate its safety and efficacy in humans.
Propriétés
IUPAC Name |
N-(1-adamantylmethyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2S/c1-13-2-4-17(5-3-13)22(20,21)19-12-18-9-14-6-15(10-18)8-16(7-14)11-18/h2-5,14-16,19H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZYGFWDYKICAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5221297.png)



![2,5-dichloro-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B5221309.png)


![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5221337.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-bromo-4-methoxybenzamide](/img/structure/B5221344.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5221347.png)
![N-methyl-N-(3-methylbutyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5221353.png)
![N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide](/img/structure/B5221359.png)

![ethyl {[4-(acetylamino)phenyl]amino}(oxo)acetate](/img/structure/B5221398.png)